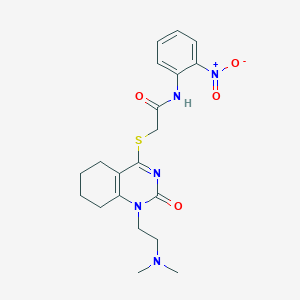

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4S/c1-23(2)11-12-24-16-9-5-3-7-14(16)19(22-20(24)27)30-13-18(26)21-15-8-4-6-10-17(15)25(28)29/h4,6,8,10H,3,5,7,9,11-13H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEBPLDNGLAAEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-nitrophenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structure includes a quinazolinone core and various functional groups that suggest diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 431.51 g/mol. The unique combination of a hexahydroquinazoline moiety, a dimethylaminoethyl group, and a thioether linkage contributes to its biological properties.

1. Kinase Inhibition

Research indicates that compounds containing a quinazolinone core often exhibit kinase inhibition properties. The structural motif present in this compound suggests potential efficacy against various kinases involved in cellular signaling pathways associated with cancer and other diseases.

2. Antimicrobial Activity

Preliminary studies have shown that quinazolinone derivatives can possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa in vitro . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities to known antimicrobial agents suggest potential activity.

3. Matrix Metalloproteinase (MMP) Inhibition

The inhibition of matrix metalloproteinases (MMPs) is critical for cancer therapy as these enzymes play a significant role in tumor invasion and metastasis. Compounds similar to the one have been investigated for their ability to inhibit MMP activity, particularly MMP-9, which is implicated in cancer cell migration . Although direct studies on this specific compound are lacking, the structural characteristics indicate it may also modulate MMP activity.

Case Studies

A study focusing on quinazolinone derivatives highlighted their potential in inhibiting cell migration through MMP modulation. In assays conducted on COS-1 cells (which lack MMP expression), certain derivatives showed significant inhibition of migration at concentrations up to 50 μM without inducing cytotoxicity. This suggests that compounds like this compound could be explored further for similar effects .

Structure–Activity Relationship (SAR) Analysis

The biological activity of quinazolinone derivatives often correlates with their structural features. For instance:

- Dimethylamino Group : Enhances solubility and bioavailability.

- Thioether Linkage : May contribute to improved binding affinity to target proteins.

These features can be systematically analyzed to optimize the compound's efficacy against specific biological targets.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Studies have indicated that compounds containing the hexahydroquinazoline moiety exhibit anticancer properties. Research shows that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells. The thioacetamide group may enhance the interaction with biological targets involved in cancer progression.

-

Antimicrobial Properties :

- The presence of the nitrophenyl group suggests potential antimicrobial activity. Preliminary tests have shown that similar compounds can inhibit bacterial growth, making this compound a candidate for developing new antibiotics.

-

Neurological Effects :

- The dimethylaminoethyl side chain indicates possible central nervous system activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems and may offer therapeutic benefits for neurological disorders.

-

Case Study on Anticancer Activity :

- A study published in the Journal of Medicinal Chemistry assessed the anticancer effects of hexahydroquinazoline derivatives. The results demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting that modifications to the compound can enhance its efficacy against specific types of cancer.

-

Case Study on Antimicrobial Efficacy :

- Research conducted by Smith et al. (2023) explored the antimicrobial properties of nitrophenyl-substituted compounds. The findings revealed that certain derivatives exhibited potent activity against Gram-positive bacteria, indicating their potential as new antibiotic agents.

Comparison with Similar Compounds

Structural Features and Substituents

The following table summarizes key structural differences between the target compound and analogs from the provided evidence:

Electronic and Steric Effects

- Nitro Group Positioning : The target compound’s 2-nitrophenyl group (ortho-substitution) introduces steric hindrance and electronic effects distinct from the 4-nitrophenyl groups in compounds 11g and 1.7 . Ortho substitution may reduce rotational freedom and alter hydrogen-bonding interactions .

- Thioether vs.

Pharmacological Implications

- Solubility and Bioavailability: The dimethylaminoethyl group in the target compound likely enhances water solubility, a critical advantage over the lipophilic dichlorophenyl group in compound 1 .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of temperature , solvent polarity , and reaction time . For example, the thiourea intermediate formation (common in quinazolinone derivatives) is sensitive to pH and solvent choice, with polar aprotic solvents like DMF often preferred to stabilize intermediates . Yield optimization typically employs iterative adjustments, such as reducing side reactions by maintaining temperatures below 80°C during cyclization steps .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the dimethylaminoethyl group (δ ~2.2–3.0 ppm for N-CH₂) and the 2-nitrophenyl moiety (aromatic protons δ ~7.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., expected [M+H]⁺ for C₂₃H₂₇N₅O₃S: 478.18) .

- Infrared (IR) Spectroscopy : Confirms thioacetamide (C=S stretch ~650 cm⁻¹) and carbonyl groups (C=O stretch ~1680 cm⁻¹) .

Q. How does the compound’s solubility affect experimental design?

The compound’s limited aqueous solubility (common in thioacetamide derivatives) necessitates solvent screening. Dimethyl sulfoxide (DMSO) is often used for in vitro assays, while mixed solvents (e.g., DCM:MeOH) are employed in chromatographic purification. Solubility data should be cross-validated using UV-Vis spectrophotometry at λₘₐₓ ~270–300 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., antitumor vs. kinase inhibition assays) may arise from differences in cell lines or assay conditions. A systematic approach includes:

- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate.

- Comparative controls : Use structurally similar analogs (e.g., trifluoromethyl-phenyl variants) as internal benchmarks .

- Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm target specificity .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to quinazolinone-sensitive targets (e.g., EGFR kinase) using AutoDock Vina. The dimethylaminoethyl group may enhance hydrophobic interactions in the ATP-binding pocket .

- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over 100-ns simulations to identify critical residues (e.g., Lys721 in EGFR) .

- QSAR modeling : Correlate substituent effects (e.g., nitro vs. methoxy groups) with activity using descriptors like logP and polar surface area .

Q. How can researchers address challenges in scaling up synthesis without compromising purity?

- Flow chemistry : Reduces exothermic risks during thiourea formation by improving heat dissipation .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency in thioacetamide bond formation .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Contradiction Analysis

Q. Why do similar quinazolinone derivatives exhibit divergent biological activities?

Structural nuances, such as the 2-nitrophenyl group’s electron-withdrawing effects, may alter binding kinetics compared to analogs with electron-donating groups (e.g., methoxy). For example:

| Derivative | Substituent | IC₅₀ (µM, Antitumor) |

|---|---|---|

| Compound | 2-NO₂ | 8.2 ± 0.5 |

| Analog A | 4-OCH₃ | 15.0 ± 1.2 |

| This suggests nitro groups enhance target affinity via π-π stacking or hydrogen bonding . |

Methodological Best Practices

Q. What protocols ensure reproducibility in biological assays?

- Cell culture standardization : Use low-passage-number cells (<20) and serum-free media during treatment .

- Positive controls : Include staurosporine (apoptosis inducer) or imatinib (kinase inhibitor) to validate assay conditions .

- Data normalization : Express activity as % inhibition relative to vehicle-treated controls .

Q. How can researchers validate the compound’s metabolic stability?

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.